3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid
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Overview
Description
The compound “3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole compounds are known for their diverse pharmacological effects . The compound also contains a prop-2-enoic acid (also known as acrylic acid) group, a 4-methylphenyl group, and a phenyl group.
Scientific Research Applications
Stereochemical Properties and Structural Analysis
- The compound's stereochemical characteristics have been explored through X-ray structural analysis. This analysis shows that its structure prevents certain intramolecular reactions, such as the IMDAF reaction, which is significant for understanding its chemical behavior and potential applications (Borisova et al., 2016).
Synthesis and Optimization for Biologically Active Compounds
- This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its synthesis involves steps like Knoevenagel condensation and has been optimized for higher yield and environmental friendliness. This optimization is crucial for its industrial production and application in cancer molecular targeted therapy (Liu, Xu, & Xiong, 2017).
Crystal Structure and Conformational Studies
- Investigations into its crystal structure reveal insights into the compound's conformational properties. Such studies are essential for understanding its behavior in various states and conditions, which is vital for potential pharmaceutical applications (Kumarasinghe, Hruby, & Nichol, 2009).
Potential in Antimicrobial and Anticancer Research
- Some derivatives of this compound have shown promise in antimicrobial and anticancer research. The exploration of its derivatives broadens the scope of its potential applications in medical and pharmaceutical fields (Swarnkar, Ameta, & Vyas, 2014).
Nonlinear Optical Properties
- Studies on its nonlinear optical properties reveal that certain derivatives are potential candidates for optical limiting applications. This opens avenues for its use in advanced materials science and optical technologies (Chandrakantha et al., 2013).
Antitumor Activity and Structural Determination
- The compound's derivatives have been evaluated for antitumor activity, with some showing significant results. The determination of its structure via X-ray crystallography aids in understanding its interaction with cancer cells, providing a basis for developing lung cancer inhibitory agents (Jing et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well-distributed throughout the body .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Properties
IUPAC Name |
(E)-3-[1-[(4-methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-7-9-16(10-8-15)13-22-14-18(11-12-19(23)24)20(21-22)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,23,24)/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHXTJJVOADTNT-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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